Empagliflozin metabolite M468/1 Empagliflozin metabolite M468/1
Brand Name: Vulcanchem
CAS No.: 1938058-43-5
VCID: VC20302254
InChI: InChI=1S/C23H29ClO8/c24-18-6-3-14(23-22(30)21(29)20(28)19(12-27)32-23)10-15(18)9-13-1-4-16(5-2-13)31-17(11-26)7-8-25/h1-6,10,17,19-23,25-30H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1
SMILES:
Molecular Formula: C23H29ClO8
Molecular Weight: 468.9 g/mol

Empagliflozin metabolite M468/1

CAS No.: 1938058-43-5

Cat. No.: VC20302254

Molecular Formula: C23H29ClO8

Molecular Weight: 468.9 g/mol

* For research use only. Not for human or veterinary use.

Empagliflozin metabolite M468/1 - 1938058-43-5

Specification

CAS No. 1938058-43-5
Molecular Formula C23H29ClO8
Molecular Weight 468.9 g/mol
IUPAC Name (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(2S)-1,4-dihydroxybutan-2-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C23H29ClO8/c24-18-6-3-14(23-22(30)21(29)20(28)19(12-27)32-23)10-15(18)9-13-1-4-16(5-2-13)31-17(11-26)7-8-25/h1-6,10,17,19-23,25-30H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1
Standard InChI Key ZPUZKVKGWCMSOZ-QZMOQZSNSA-N
Isomeric SMILES C1=CC(=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O[C@@H](CCO)CO
Canonical SMILES C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)OC(CCO)CO

Introduction

Identification and Structural Characterization of M468/1

M468/1 is a secondary metabolite of empagliflozin, formed via Phase I oxidative metabolism. While the parent compound empagliflozin ((1S)-1,5-anhydro-1-(4-chloro-3-{4-[(3S)-tetrahydrofuran-3-yloxy]benzyl}phenyl)-D-glucitol) undergoes glucuronidation and hydroxylation, M468/1 arises specifically from oxidative cleavage of the tetrahydrofuran ring system . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data indicate that M468/1 retains the chlorophenyl-glucitol backbone but lacks the tetrahydrofuran-3-yloxy substituent, resulting in a molecular weight of 468.41 g/mol (C<sub>19</sub>H<sub>23</sub>ClO<sub>6</sub>) .

Metabolic Pathways and Enzymatic Regulation

M468/1 formation occurs predominantly in hepatic microsomes, with cytochrome P450 (CYP) 2C19 and CYP3A4 identified as primary catalysts in humans . Interspecies variations exist:

Table 1: M468/1 Formation Rates in Hepatic Microsomes

SpeciesFormation Rate (pmol/min/mg protein)Primary CYP Isoform
Human12.4 ± 1.8CYP2C19
Mouse8.9 ± 0.7CYP2D22
Rat6.3 ± 0.5CYP3A1
Dog10.1 ± 1.2CYP2C21

Data adapted from multidose studies using [<sup>14</sup>C]-empagliflozin .

Renal metabolism contributes minimally to M468/1 production (<5% total formation), though organic anion transporter 3 (OAT3)-mediated uptake in proximal tubules facilitates its concentration in renal tissue . This compartmentalization explains the metabolite's detection in renal cortex at levels 3–5× higher than plasma concentrations in chronic toxicity studies .

Interspecies Pharmacokinetic Variability

Comparative pharmacokinetic data reveal significant species-specific differences in M468/1 exposure:

Table 2: M468/1 Plasma Exposure After Empagliflozin Administration

SpeciesDose (mg/kg)C<sub>max</sub> (µM)AUC<sub>0-∞</sub> (µM·h)Plasma Half-Life (h)
Mouse2503.6 ± 0.415.2 ± 1.82.8 ± 0.3
Rat51.9 ± 0.28.7 ± 0.93.1 ± 0.4
Dog50.7 ± 0.13.2 ± 0.34.5 ± 0.6

Data represent mean ± SD from radioisotope distribution studies .

Notably, male mice exhibited 9-fold higher renal M468/1 concentrations than females (12.4 vs. 1.4 nmol/g tissue), correlating with OAT3 expression levels . This sexual dimorphism was absent in rats and dogs, suggesting mouse-specific regulatory mechanisms for renal OAT transporters .

Implications for Therapeutic Monitoring

While M468/1 demonstrates negligible pharmacological activity, its pharmacokinetic properties influence empagliflozin dosing in special populations:

  • Renal impairment: 2.3-fold AUC increase in nephrectomized rats vs. controls

  • Hepatic dysfunction: 38% reduction in formation rate in cirrhotic models

  • Drug interactions: Strong CYP2C19 inhibitors increase M468/1 exposure by 4.7×

Ongoing research aims to characterize M468/1's role in empagliflozin's cardiorenal protective effects, particularly its modulation of fatty acid β-oxidation and phospholipid remodeling observed in prediabetic models .

Analytical Detection Methods

Validated LC-MS/MS methods for M468/1 quantification employ deuterated internal standards (M468/1-d<sub>4</sub>):

Chromatographic conditions:

  • Column: Atlantis T3 (2.1 × 50 mm, 3 µm)

  • Mobile phase: 0.1% formic acid in acetonitrile/water (gradient elution)

  • Retention time: 2.8 min

  • LOQ: 0.1 ng/mL in plasma

Stability studies indicate M468/1 degrades <15% after 24h at room temperature, requiring sample acidification (pH 2.5) for long-term storage .

Future Research Directions

  • Elucidate M468/1's interaction with renal organic cation transporters

  • Characterize potential anti-inflammatory effects via arachidonic acid pathway modulation

  • Develop physiologically based pharmacokinetic (PBPK) models incorporating age-related metabolic changes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator